molecular formula C17H20N2O3 B12455235 N-cyclohexyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-cyclohexyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B12455235
M. Wt: 300.35 g/mol
InChI Key: ZZWGVGSEXMCHMC-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of 4-hydroxy-2-quinolones. These compounds are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development . The unique structure of this compound includes a quinoline core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol, leading to the formation of regioisomeric oxazoloquinolones . Another method includes the acylation of methyl N-methylanthranilate with β-methoxycarbonylpropionyl chloride, followed by treatment with sodium methylate in methanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine, sodium methylate, and β-methoxycarbonylpropionyl chloride. Reaction conditions often involve solvents like ethylene glycol and methanol, with reactions typically conducted under reflux .

Major Products

The major products formed from these reactions include various oxazoloquinolones and quinoline derivatives, which can exhibit unique biological activities .

Scientific Research Applications

N-cyclohexyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 4-hydroxy-2-quinolones, such as:

Uniqueness

N-cyclohexyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclohexyl group and carboxamide functionality differentiate it from other quinoline derivatives, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

N-cyclohexyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C17H20N2O3/c1-19-13-10-6-5-9-12(13)15(20)14(17(19)22)16(21)18-11-7-3-2-4-8-11/h5-6,9-11,20H,2-4,7-8H2,1H3,(H,18,21)

InChI Key

ZZWGVGSEXMCHMC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3CCCCC3)O

Origin of Product

United States

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